molecular formula C20H18N4O5 B2823247 Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate CAS No. 1421445-90-0

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate

Cat. No. B2823247
CAS RN: 1421445-90-0
M. Wt: 394.387
InChI Key: RQELUMPBBNWPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H18N4O5 and its molecular weight is 394.387. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2. Antineoplastic Activity Research by Abdel-Hafez (2007) focused on the synthesis of derivatives including the benzimidazo[1,2-a]pyrimidine moiety, similar to the queried compound. Some derivatives exhibited notable antineoplastic activity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment.

3. Potential in Treating Irritable Bowel Syndrome Ohta et al. (1996) Ohta et al. (1996) synthesized fused imidazole derivatives, related to the chemical structure of interest, as potential 5-HT3 receptor antagonists. These compounds could be useful for treating conditions like irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting.

4. Antimicrobial Activity A study by Fujita et al. (1996) developed 5-methoxyimidazoquinolones, structurally related to the queried compound. These derivatives showed promising in vitro antibacterial activity, indicating potential applications in developing new antibacterial agents.

5. Antifolate Properties Degraw et al. (1992) Degraw et al. (1992) synthesized derivatives including the queried chemical structure, with antifolate properties. These compounds were potent against dihydrofolate reductase and L1210 cell growth, suggesting their potential in cancer therapy.

6. Potential as Anti-Platelet Agents Research by Tanaka et al. (1994) developed imidazole derivatives related to the queried compound, showing potent anti-platelet and vasodilatory activities. These findings indicate the potential use of these compounds in managing cardiovascular diseases.

properties

IUPAC Name

methyl 4-methoxy-3-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-28-16-8-7-11(19(27)29-2)9-13(16)21-18(26)15-10-17(25)23-20-22-12-5-3-4-6-14(12)24(15)20/h3-9,15H,10H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQELUMPBBNWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.